molecular formula C12H13F3O5S B2715199 5-Methylsulfonyl-2-[((S)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester CAS No. 845617-20-1

5-Methylsulfonyl-2-[((S)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester

Cat. No. B2715199
M. Wt: 326.29
InChI Key: BVJQZAHQFKJQSQ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 5-Methylsulfonyl-2-[((S)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester, has a CAS Number of 845617-20-1 . It has a molecular weight of 326.29 .


Molecular Structure Analysis

The IUPAC name of this compound is methyl (S)-5-(methylsulfonyl)-2-(((1,1,1-trifluoropropan-2-yl)oxy)benzoate . The InChI code is 1S/C12H13F3O5S/c1-7(12(13,14)15)20-10-5-4-8(21(3,17)18)6-9(10)11(16)19-2/h4-7H,1-3H3/t7-/m0/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 326.29 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Chemical Synthesis and Applications

  • Acaricide Development : A compound closely related to 5-Methylsulfonyl-2-[((S)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester, namely methyl 5-chloro-2-{[(trifluoro­methyl)­sulfonyl]amino}benzoate, has been identified as a novel acaricide, amido­flumet. This indicates potential applications in pest control through chemical synthesis and modification of similar compounds (Kimura & Hourai, 2005).

  • Na+/H+ Antiporter Inhibition : Compounds structurally akin to 5-Methylsulfonyl-2-[((S)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester have shown effectiveness as Na+/H+ exchanger inhibitors. These compounds could serve as adjunctive therapies in treating acute myocardial infarction, highlighting potential therapeutic applications in cardiovascular diseases (Baumgarth, Beier, & Gericke, 1997).

  • Metal Extraction : Sulfonyl-bridged oligo(benzoic acid)s, synthesized from similar triflate esters, have been used for extracting lanthanoid ions. This points towards applications in the field of metal extraction and environmental remediation (Morohashi, Nagata, Hayashi, & Hattori, 2014).

  • Benzene Alkylation : Research on superacidic trifluoromethanesulfonic acid (TFSA) catalyzing the alkylation of benzene with various cyclic ethers might offer insights into the chemical reactions and potential synthetic applications of compounds like 5-Methylsulfonyl-2-[((S)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester (Molnár, Ledneczki, Bucsi, & Bartók, 2003).

  • Selective Antagonist Synthesis : Derivatives of similar compounds have been developed as selective EP1 receptor antagonists. This application is significant in the development of targeted therapies in pharmacology (Naganawa et al., 2006).

  • Synthesis of Sugar Derivatives : The reaction of similar triflate esters with nucleophilic reagents has led to the synthesis of 2,5-anhydro sugar derivatives, indicating applications in carbohydrate chemistry and potential use in pharmaceutical synthesis (Baer, Hernández Mateo, & Siemsen, 1989).

  • Alkylation in Aqueous Media : Studies on alkyl 2,2,2-trifluoroethanesulfonate esters (tresylates) reacting with aqueous base suggest potential for use in synthesizing various organic compounds in an aqueous medium, which could be relevant for the derivatives of 5-Methylsulfonyl-2-[((S)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester (King & Gill, 1996).

Safety And Hazards

The compound is associated with a GHS07 pictogram and has a signal word of "Warning" . Precautionary statement P261 is also mentioned . For more detailed safety and hazard information, please refer to the MSDS .

properties

IUPAC Name

methyl 5-methylsulfonyl-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O5S/c1-7(12(13,14)15)20-10-5-4-8(21(3,17)18)6-9(10)11(16)19-2/h4-7H,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJQZAHQFKJQSQ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylsulfonyl-2-[((S)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester

Synthesis routes and methods

Procedure details

A mixture of 21.7 mmol 2-hydroxy-5-methanesulfonyl-benzoic acid methyl ester (WO 2002074774), 32.5 mmol rac-trifluoro-methanesulfonic acid 2,2,2-trifluoro-1-methyl-ethyl ester [212556-43-9] and 43.4 mmol potassium carbonate in 87 ml DMF was stirred at 80° C. for 48 hours. After cooling to room temperature, the mixture was concentrated in vacuo, resuspended in water and stirred for 1 hour. Filtration yielded the title compound.
Quantity
21.7 mmol
Type
reactant
Reaction Step One
Quantity
32.5 mmol
Type
reactant
Reaction Step One
Quantity
43.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
87 mL
Type
solvent
Reaction Step One

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